Valerato de diflucortolona

Descripción general

Descripción

Diflucortolona 21-valerato es un corticosteroide tópico potente utilizado principalmente en dermatología por sus propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras . Se prescribe comúnmente para el tratamiento de diversos trastornos inflamatorios de la piel como el eccema, el eccema seborreico, el liquen plano y la psoriasis . El compuesto es conocido por su capacidad para reducir la hinchazón, la picazón y el enrojecimiento, proporcionando alivio sintomático a los pacientes .

Aplicaciones Científicas De Investigación

Diflucortolona 21-valerato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los corticosteroides.

Biología: La investigación se centra en sus efectos sobre los procesos celulares y su potencial como agente terapéutico para diversas afecciones inflamatorias.

Medicina: Se estudia ampliamente por su eficacia en el tratamiento de trastornos dermatológicos y sus posibles efectos secundarios.

Industria: El compuesto se utiliza en la formulación de cremas y pomadas tópicas para uso comercial

Mecanismo De Acción

Diflucortolona 21-valerato ejerce sus efectos induciendo la producción de lipocortinas, que son proteínas inhibidoras de la fosfolipasa A2 . Esta inhibición evita la liberación de ácido araquidónico, un precursor de varios mediadores inflamatorios. En consecuencia, la formación, liberación y actividad de los mediadores químicos inflamatorios endógenos se suprimen, lo que lleva a una reducción de la inflamación y la picazón .

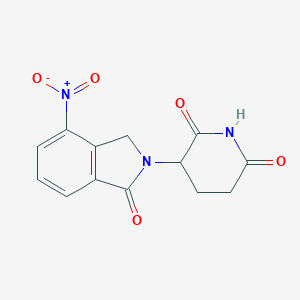

Compuestos similares:

- Hydrocortamate (hydrocortisone diethylaminoacetate)

- Etiprednol dicloacetate (etiprednol dichloroacetate)

- Prednicarbate (prednisolone ethylcarbonate propionate)

- Pregnenolone succinate (pregnenolone hemisuccinate)

- Icometasone enbutate (icometasone butyrate acetate)

- Meprednisone hydrogen succinate (methylprednisone hemisuccinate)

- Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)

- Fluocinonide (fluocinolide, fluocinolone acetonide acetate)

Comparación: Diflucortolona 21-valerato es único debido a su alta potencia y rápida aparición de acción en comparación con otros corticosteroides . Su esterificación con ácido valérico aumenta su lipofilia, lo que permite una mejor penetración en la piel y una acción prolongada . Además, su doble fluoración en posiciones específicas en la columna vertebral del esteroide contribuye a sus potentes efectos antiinflamatorios .

Safety and Hazards

Direcciones Futuras

Diflucortolone valerate is used for treating inflammatory skin conditions such as severe eczema and dermatitis . It is not a cure for the condition, but it helps to relieve the symptoms . It is not recommended for use in children unless advised by a specialist doctor under certain circumstances . As soon as symptoms improve, the strength of the steroid cream/ointment will be reduced .

Análisis Bioquímico

Biochemical Properties

Diflucortolone valerate performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .

Cellular Effects

Diflucortolone valerate is an anti-inflammatory, antipruritic, and vasoconstrictive steroid . Its activity causes the vasoconstriction of the blood vessels and thus a decrease in the release of inflammatory substances . These actions produce the effect of skin soothed and elimination of the symptoms .

Molecular Mechanism

The molecular mechanism of Diflucortolone valerate involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins . This leads to the inhibition of the release of arachidonic acid, which in turn inhibits the formation, release, and activity of endogenous chemical inflammatory mediators .

Metabolic Pathways

The metabolism of Diflucortolone valerate is done in the liver where it is very rapidly degraded . After 5 minutes of administration of Diflucortolone valerate in a dose of 1mg, there is a concentration of intact Diflucortolone valerate in plasma of 6-8 ng/ml .

Transport and Distribution

Less than 1% of the administered dose of Diflucortolone valerate reaches systemic circulation . In order to exert its functions, Diflucortolone valerate has to distribute into the living epidermis and upper dermis .

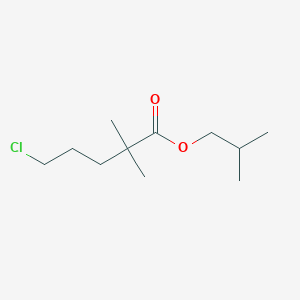

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Diflucortolona 21-valerato se sintetiza a través de un proceso de varios pasos que implica la esterificación de diflucortolona con ácido valérico El paso final implica la reacción de diflucortolona con cloruro de ácido valérico en presencia de una base para formar el éster valerato .

Métodos de producción industrial: La producción industrial de diflucortolona 21-valerato sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se suele recristalizar a partir de disolventes como el acetato de etilo y el éter para obtener una forma cristalina pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Diflucortolona 21-valerato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener diversos grados de potencia y eficacia.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la columna vertebral del esteroide, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando o modificando la actividad del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de diflucortolona, cada uno con perfiles farmacológicos únicos. Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

- Hydrocortamate (hydrocortisone diethylaminoacetate)

- Etiprednol dicloacetate (etiprednol dichloroacetate)

- Prednicarbate (prednisolone ethylcarbonate propionate)

- Pregnenolone succinate (pregnenolone hemisuccinate)

- Icometasone enbutate (icometasone butyrate acetate)

- Meprednisone hydrogen succinate (methylprednisone hemisuccinate)

- Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)

- Fluocinonide (fluocinolide, fluocinolone acetonide acetate)

Comparison: Diflucortolone 21-valerate is unique due to its high potency and rapid onset of action compared to other corticosteroids . Its esterification with valeric acid enhances its lipophilicity, allowing for better skin penetration and prolonged action . Additionally, its dual fluorination at specific positions on the steroid backbone contributes to its potent anti-inflammatory effects .

Propiedades

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJIUUAMYGBVSD-YTFFSALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048598 | |

| Record name | Diflucortolone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59198-70-8 | |

| Record name | Diflucortolone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflucortolone valerate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflucortolone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUCORTOLONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diflucortolone valerate exert its anti-inflammatory effects?

A1: While the precise mechanism of action isn't fully elucidated in the provided research, diflucortolone valerate, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []

Q2: Does diflucortolone valerate influence vasoconstriction in the skin?

A2: Yes, research indicates that diflucortolone valerate demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.

Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of diflucortolone valerate?

A3: Research suggests that different formulations of diflucortolone valerate (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []

Q4: Are there strategies to enhance the stability or delivery of diflucortolone valerate?

A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of diflucortolone valerate. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []

Q5: What is known about the percutaneous absorption of diflucortolone valerate?

A5: Studies indicate that percutaneous absorption of diflucortolone valerate is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []

Q6: Are there any studies comparing the potency of diflucortolone valerate to other corticosteroids?

A6: Several studies have investigated the relative potency of diflucortolone valerate. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []

Q7: What is the safety profile of diflucortolone valerate?

A7: While generally considered safe for topical use, diflucortolone valerate, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []

Q8: Which dermatological conditions have shown positive responses to diflucortolone valerate treatment?

A8: Research indicates that diflucortolone valerate effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]

Q9: Are there any comparative studies evaluating the efficacy of diflucortolone valerate against other treatment options?

A9: Yes, several studies have compared diflucortolone valerate to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)